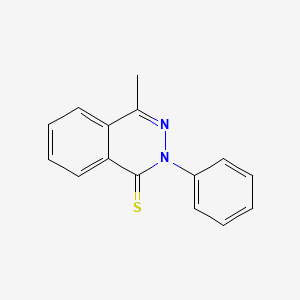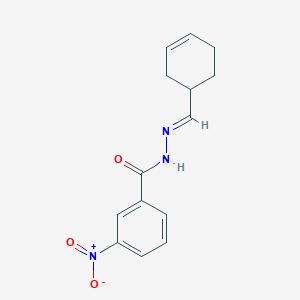![molecular formula C15H13FN2O2S B5796411 4-fluoro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5796411.png)
4-fluoro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as FMB, and it is a thioamide derivative that has a wide range of applications in the field of medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
FMB has a wide range of applications in the field of scientific research. It has been extensively studied for its potential use as an anticancer agent. FMB has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. FMB has also been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6. FMB has also been studied for its potential use as an antibacterial agent. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Wirkmechanismus
The mechanism of action of FMB is not fully understood. However, it is believed that FMB exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. FMB has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. FMB has also been shown to inhibit the activity of NF-kappaB, a signaling pathway that is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
FMB has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. FMB has also been shown to inhibit the migration and invasion of cancer cells. FMB has been shown to reduce the production of reactive oxygen species, which are known to cause oxidative damage to cells. FMB has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
FMB has several advantages for lab experiments. It is relatively easy to synthesize and can be easily scaled up for large-scale production. FMB has been extensively studied for its potential use as an anticancer agent, anti-inflammatory agent, and antibacterial agent. However, there are also some limitations to the use of FMB in lab experiments. FMB is a relatively new compound, and its long-term effects on human health are not fully understood. FMB may also have some toxic effects on cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on FMB. One of the future directions is to study the pharmacokinetics and pharmacodynamics of FMB in vivo. This will help to determine the optimal dosage and administration route for FMB. Another future direction is to study the potential use of FMB in combination with other anticancer agents, anti-inflammatory agents, and antibacterial agents. This may help to enhance the therapeutic efficacy of FMB. Another future direction is to study the potential use of FMB in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases.
Conclusion:
In conclusion, FMB is a thioamide derivative that has a wide range of applications in the field of scientific research. It has been extensively studied for its potential use as an anticancer agent, anti-inflammatory agent, and antibacterial agent. The synthesis method of FMB is relatively simple, and the compound can be easily scaled up for large-scale production. FMB exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. FMB has several advantages for lab experiments, but there are also some limitations to its use. There are several future directions for the research on FMB, and further studies are needed to fully understand the potential applications of this compound.
Synthesemethoden
The synthesis of FMB involves the reaction between 4-fluoro-benzoyl chloride and 3-methoxyaniline in the presence of carbon disulfide. The reaction takes place in the presence of a base, such as triethylamine. The product is then purified using column chromatography to obtain FMB in its pure form. The synthesis method of FMB is relatively simple and can be easily scaled up for large-scale production.
Eigenschaften
IUPAC Name |
4-fluoro-N-[(3-methoxyphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2S/c1-20-13-4-2-3-12(9-13)17-15(21)18-14(19)10-5-7-11(16)8-6-10/h2-9H,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKRREFWYNOIFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[(3-methoxyphenyl)carbamothioyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-ethoxy-6-methyl-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5796344.png)
![ethyl 4-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B5796345.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5796352.png)

![5,5-dimethyl-3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-2,4-imidazolidinedione](/img/structure/B5796375.png)
![4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B5796387.png)
![1-(5,6,7,8-tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-yl)-2,5-pyrrolidinedione](/img/structure/B5796389.png)
![6-(2-biphenylyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5796397.png)

![4-(1-azepanyl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5796405.png)
![3-[3-(dimethylamino)-2-propen-1-ylidene]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5796409.png)

![N-[4-(diethylamino)benzyl]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B5796433.png)